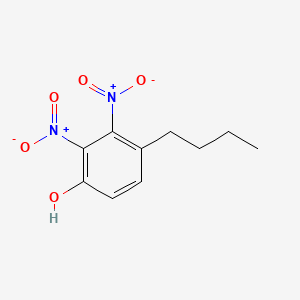

Butyldinitrophenol

Description

Properties

Molecular Formula |

C10H12N2O5 |

|---|---|

Molecular Weight |

240.21 g/mol |

IUPAC Name |

4-butyl-2,3-dinitrophenol |

InChI |

InChI=1S/C10H12N2O5/c1-2-3-4-7-5-6-8(13)10(12(16)17)9(7)11(14)15/h5-6,13H,2-4H2,1H3 |

InChI Key |

JWSIYTYVIDKSRP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C(=C(C=C1)O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyldinitrophenol can be synthesized through the nitration of butylphenol. The process typically involves the following steps:

Nitration of Butylphenol: Butylphenol is treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent over-nitration.

Purification: The resulting product is purified through recrystallization or distillation to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. Safety measures are crucial due to the exothermic nature of the nitration reaction.

Chemical Reactions Analysis

Step 1: Formation of 2-(1-methylpropyl)phenol

-

Reaction : Phenol reacts with 1-butene under acidic conditions (H₂SO₄) to form 2-(1-methylpropyl)phenol via carbocation intermediates .

-

Mechanism :

-

Protonation of 1-butene → secondary carbocation formation.

-

Electrophilic substitution at the ortho position of phenol.

-

Step 2: Nitration to Form Dinoseb

-

First Nitration :

-

Second Nitration :

Table 1: Key Nitration Parameters

| Parameter | Value/Description |

|---|---|

| Nitrating Agent | HNO₃ (concentrated) in H₂SO₄ |

| Temperature | 50–60°C (controlled to prevent explosion) |

| Yield | ~85% after purification |

Oxidative Degradation

Dinoseb undergoes catalytic oxidation in aqueous solutions:

Chlorine Dioxide (ClO₂) Catalytic Oxidation

-

Conditions :

-

Catalyst: Al₂O₃ (10.7 g/L)

-

ClO₂ concentration: 0.355 g/L

-

pH: 4.66

-

Temperature: 25°C

-

-

Results :

Table 2: Degradation Kinetics

| Initial DNBP (mg/L) | ||

|---|---|---|

| 39 | 0.083 | 0.992 |

| 78 | 0.065 | 0.987 |

Metabolic Reduction Pathways

In biological systems, dinoseb is reduced to aminonitrophenols:

In Vitro Metabolism (Rat Liver Homogenates)

-

Primary Pathway :

-

Secondary Pathway :

Table 3: Metabolite Distribution

| Metabolite | Yield (%) | Enzyme Localization |

|---|---|---|

| 2-Amino-4-nitrophenol | 75 | Cytosol |

| 4-Amino-2-nitrophenol | 23 | Microsomes |

| 2,4-Diaminophenol | <1 | Cytosol |

Adsorption and Environmental Reactivity

Dinoseb interacts with fly ash in wastewater treatment:

Adsorption on Fly Ash

-

Optimal Conditions :

-

pH: 4.0

-

Adsorbent dosage: 5 g/L

-

Equilibrium time: 120 minutes

-

Thermal Decomposition and Stability

Dinoseb is thermally unstable and explosive when dry :

-

Decomposition Products : NOₓ, CO, and phenolic residues.

-

Safety Note : Avoid heating above 60°C to prevent detonation .

Reactivity with Biomolecules

Dinoseb uncouples oxidative phosphorylation by:

Scientific Research Applications

While the search results do not directly address the applications of "Butyldinitrophenol," they do provide some information about a related compound, 2-sec-butyl-4,6-dinitrophenol (Dinoseb), and general information about scientific research and bioactive compounds. It's important to note that this compound may refer to several isomers, and dinoseb is one specific isomer.

Chemical Information on Dinoseb

2-sec-butyl-4,6-dinitrophenol, also known as Dinoseb, has been studied for its toxicological effects .

Findings from animal studies:

- Absorption and Excretion: In rats, Dinoseb is absorbed through the skin, metabolized, and excreted primarily in urine .

- Developmental Toxicity: Studies on mice and rabbits indicate that Dinoseb can cross the placenta and affect fetal development, leading to reduced fetal weight, delayed ossification, and increased incidence of skeletal variations. Microphthalmia, hydrocephaly, and anophthalmia have also been observed .

- Reproductive Effects: Sperm analysis in rats showed changes in sperm motility and morphology at higher doses .

- Genetic Toxicity: Dinoseb was found to be non-mutagenic in bacteria and did not induce chromosomal aberrations in mammalian cells in vitro .

Scientific Research and Findings

Scientific research plays a crucial role in addressing emerging challenges and identifying new trends, including those related to doping, new drugs, and detection methods . The World Anti-Doping Agency (WADA) promotes and funds scientific research projects focused on developing analytical tools for detecting doping substances, growing the Athlete Biological Passport (ABP), and understanding the pharmacology of prohibited substances . WADA prioritizes projects with direct applicability to clean sport efforts, focusing on translational research beyond the discovery stage .

Bioactive Compounds from Natural Sources

Research on bioactive compounds from natural sources is of significant scientific importance and offers extensive application prospects . These compounds have various applications, including potential therapeutic agents .

Factors Influencing Research Findings

Several factors can influence the likelihood of research findings being true . These include:

- Study Size: Smaller studies are less likely to produce true findings .

- Number of Tested Relationships: The greater the number and the lesser the selection of tested relationships in a scientific field, the less likely the research findings are to be true .

- Bias: Bias can significantly impact the probability of research findings being true .

Mechanism of Action

The mechanism by which butyldinitrophenol exerts its effects involves its interaction with cellular components. It can act as an uncoupling agent, disrupting the proton gradient across mitochondrial membranes. This leads to increased metabolic rate and heat production. The molecular targets include enzymes involved in oxidative phosphorylation and electron transport chains.

Comparison with Similar Compounds

Key Findings :

- This compound’s nitro groups likely confer redox activity, analogous to 2,4-DNP, but its alkyl chain may reduce bioavailability .

- Unlike BPA, this compound lacks evidence of estrogenic activity, though structural similarities warrant caution .

Q & A

Basic: What experimental methods are recommended for synthesizing and characterizing Butyldinitrophenol?

Methodological Answer:

Synthesis typically involves nitration of 4-tert-butylphenol under controlled conditions. For characterization:

- Structural confirmation : Use X-ray crystallography (single-crystal analysis) to resolve isomerism and confirm the nitro group positions .

- Purity assessment : Employ HPLC with UV detection (λ = 254 nm) and NMR spectroscopy (¹H/¹³C) to verify absence of impurities like unreacted precursors or isomers .

- Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures.

Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

Contradictions may arise from differences in isomer ratios, experimental models, or dosing protocols. Strategies include:

- Comparative meta-analysis : Systematically evaluate studies using inclusion criteria (e.g., species, exposure duration) and assess data quality via tools like Risk of Bias (RoB) frameworks .

- Isomer-specific toxicity assays : Isolate individual isomers (2,4-; 2,5-; 2,6-dinitrophenol) to clarify structure-activity relationships .

- Dose-response reanalysis : Apply Hill slope models to assess threshold effects and inter-study variability .

Basic: What are the key toxicokinetic properties of this compound, and how are they measured?

Methodological Answer:

Key properties include absorption, distribution, metabolism, and excretion (ADME):

- Absorption : Use in vitro permeability assays (e.g., Caco-2 cell monolayers) to predict gastrointestinal uptake .

- Metabolism : Incubate with liver microsomes (human/rodent) and analyze metabolites via LC-MS/MS .

- Excretion : Conduct radiolabeled studies (¹⁴C-tagged compound) in animal models to track elimination pathways .

Advanced: How to design environmental fate studies for this compound?

Methodological Answer:

Focus on partitioning, transformation, and degradation:

- Soil/water partitioning : Measure log Kow (octanol-water coefficient) and sorption isotherms using batch equilibrium tests .

- Photodegradation : Exclude aqueous solutions to UV light and monitor degradation products via GC-MS .

- Microbial degradation : Use enrichment cultures from contaminated sites and track mineralization via CO₂ evolution .

Basic: What strategies ensure a comprehensive literature review for this compound research?

Methodological Answer:

- Database queries : Use PubMed, TOXCENTER, and NIH RePORTER with search strings like

(2,6-dinitrophenol[tw] OR "4-tert-butyl"[tw]) AND (toxicity OR metabolism). - Inclusion criteria : Prioritize peer-reviewed studies with full experimental details (e.g., purity, isomer composition) .

- Citation tracking : Use tools like Web of Science to identify seminal papers and recent reviews .

Advanced: How can computational models predict this compound’s interactions with biological targets?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to simulate binding to mitochondrial uncoupling proteins (e.g., UCP1) .

- QSAR models : Train models on nitroaromatic compounds to predict acute toxicity (e.g., LC50) using descriptors like log P and nitro group positions .

- PBPK modeling : Integrate in vitro ADME data to simulate tissue-specific exposure in humans .

Basic: What analytical methods quantify this compound in biological matrices?

Methodological Answer:

- Extraction : Solid-phase extraction (SPE) with C18 cartridges for serum/urine samples.

- Quantification : HPLC-DAD (λ = 280 nm) or UPLC-MS/MS (MRM mode) with deuterated internal standards .

- Validation : Follow ICH guidelines for accuracy, precision, and limit of detection (LOD < 1 ng/mL) .

Advanced: How to identify biomarkers of this compound exposure or effect?

Methodological Answer:

- Omics approaches : Conduct untargeted metabolomics (plasma/urine) to identify dysregulated pathways (e.g., oxidative stress markers like glutathione disulfide) .

- Proteomic profiling : Use SILAC labeling to detect mitochondrial protein changes (e.g., ATP synthase subunits) .

- Validation : Confirm candidate biomarkers in longitudinal cohorts using targeted assays .

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and eye protection.

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of dust/aerosols .

- Waste disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration .

Advanced: What statistical approaches optimize dose-response analysis for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.